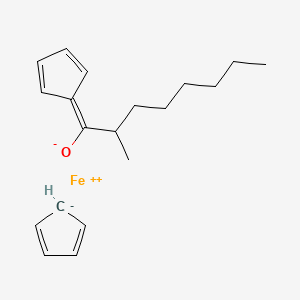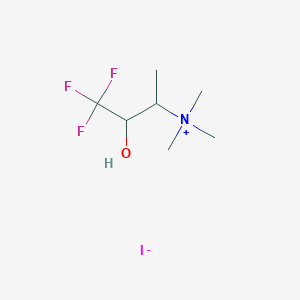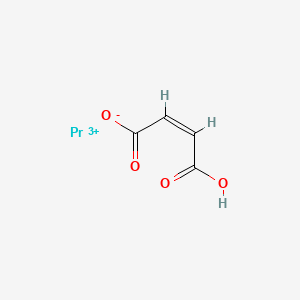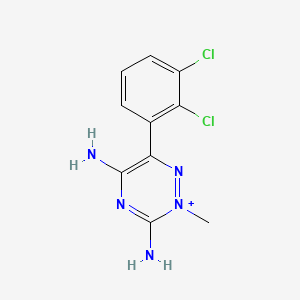
N2-Methyl lamotrigine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methyl lamotrigine is a derivative of lamotrigine, a well-known antiepileptic drug. Lamotrigine is chemically described as 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine. It is primarily used to treat epilepsy and bipolar disorder. This compound is one of the metabolites formed during the metabolism of lamotrigine in the liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methyl lamotrigine involves the methylation of lamotrigine. This can be achieved through various methods, including:
Direct Methylation: Using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Catalytic Methylation: Employing catalysts such as palladium or nickel to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include:
Batch Processing: Where the reaction is carried out in batches, allowing for better control over reaction parameters.
Continuous Processing: Utilizing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N2-Methyl lamotrigine undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
N2-Methyl lamotrigine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of triazine derivatives.
Biology: Investigated for its potential effects on biological systems, particularly in the context of epilepsy and bipolar disorder.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications.
Industry: Utilized in the development of new antiepileptic drugs and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of N2-Methyl lamotrigine is similar to that of lamotrigine. It likely acts by inhibiting sodium currents through selective binding to inactive sodium channels, thereby suppressing the release of the excitatory amino acid glutamate. This mechanism is crucial for its anticonvulsant and mood-stabilizing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamotrigine: The parent compound, used widely as an antiepileptic and mood stabilizer.
Oxcarbazepine: Another antiepileptic drug with a similar mechanism of action.
Carbamazepine: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
N2-Methyl lamotrigine is unique due to its specific methylation at the N2 position, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its metabolism, efficacy, and safety profile compared to other similar compounds .
Propriétés
Numéro CAS |
1152091-68-3 |
|---|---|
Formule moléculaire |
C10H10Cl2N5+ |
Poids moléculaire |
271.12 g/mol |
Nom IUPAC |
6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazin-2-ium-3,5-diamine |
InChI |
InChI=1S/C10H9Cl2N5/c1-17-10(14)15-9(13)8(16-17)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15)/p+1 |
Clé InChI |
ODYWNHAUROHCSD-UHFFFAOYSA-O |
SMILES canonique |
C[N+]1=NC(=C(N=C1N)N)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




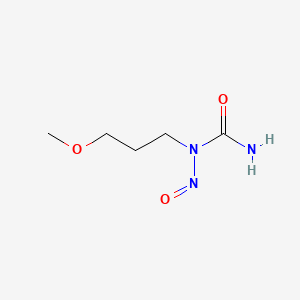
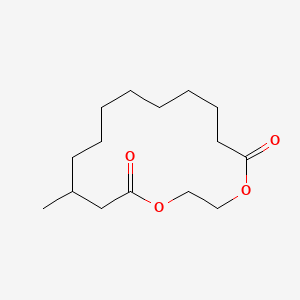
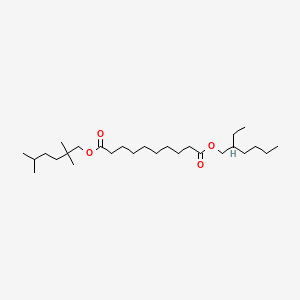
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
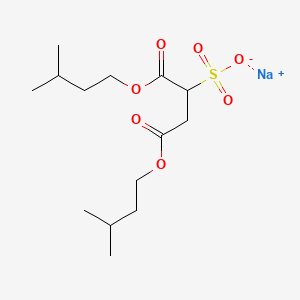
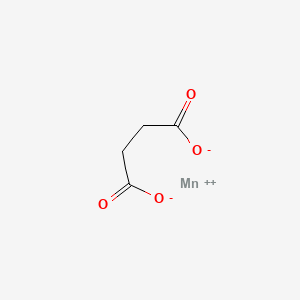
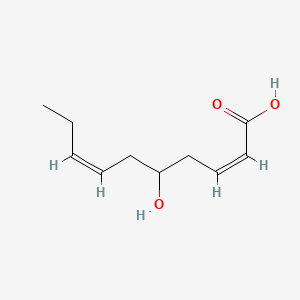
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
